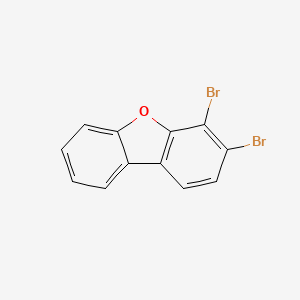

3,4-Dibromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQANSIANLLSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335681 | |

| Record name | 3,4-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-32-1 | |

| Record name | 3,4-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 3,4 Dibromo Dibenzofuran

Electrophilic Aromatic Substitution Reactions on Brominated Dibenzofurans

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. acs.org In the case of 3,4-dibromo-dibenzofuran, the regiochemical outcome of such reactions is dictated by the combined directing effects of the furan's oxygen atom and the two bromine substituents.

The oxygen atom is an activating, ortho-, para-directing group. It enhances the electron density at the C2, C4, C6, and C8 positions. Conversely, the bromine atoms at C3 and C4 are deactivating yet ortho-, para-directing groups due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. youtube.com

When considering further substitution on this compound, these effects must be weighed:

Regioselectivity: The primary sites for electrophilic attack are predicted to be the positions most activated by the oxygen and not sterically hindered. The C2 and C6 positions are strongly activated by the oxygen (para and ortho, respectively) and are not adjacent to the bulky bromine atoms. The C8 position is also activated (para to the oxygen). Therefore, electrophilic substitution is most likely to occur at the C2, C6, or C8 positions.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. mdpi.com For instance, nitration would likely yield a mixture of nitro-3,4-dibromodibenzofurans, with substitution favored at the aforementioned activated and sterically accessible positions.

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-3,4-dibromo-dibenzofuran, 6-Nitro-3,4-dibromo-dibenzofuran |

| Bromination | Br₂ / FeBr₃ | 2,3,4-Tribromo-dibenzofuran, 2,4,6-Tribromo-dibenzofuran |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-3,4-dibromo-dibenzofuran, 6-Acyl-3,4-dibromo-dibenzofuran |

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms in this compound are attached to an aromatic ring, making them generally unreactive toward classical SN1 and SN2 nucleophilic substitution. However, they can be replaced through transition-metal-catalyzed cross-coupling reactions or under harsh conditions typical for nucleophilic aromatic substitution (SNAr).

Modern palladium- and copper-catalyzed methods are particularly effective for forming new C-N, C-O, and C-S bonds at the site of the C-Br bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.orgyoutube.com Applying this methodology to this compound could allow for the selective mono- or di-amination to produce novel amino-dibenzofuran derivatives, which are valuable in pharmaceutical development. organic-chemistry.orgacsgcipr.orgwuxiapptec.com

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is used to form diaryl ethers by reacting an aryl halide with a phenol (B47542). wikipedia.org This reaction, along with its modern ligand-accelerated variations, could be used to couple this compound with various phenols or alcohols to generate ether-linked structures. organic-chemistry.orgresearchgate.net The reaction can also be adapted for C-N and C-S bond formation. wikipedia.org

| Reaction Name | Catalyst | Nucleophile | Product Type |

| Buchwald-Hartwig Amination | Palladium complex with phosphine (B1218219) ligand | R₂NH (Amine) | Amino-dibenzofuran |

| Ullmann Condensation | Copper (Cu) or Cu(I) salt | ArOH (Phenol) | Aryl ether of dibenzofuran (B1670420) |

| Ullmann Condensation (Thioether) | Copper (Cu) or Cu(I) salt | ArSH (Thiol) | Aryl thioether of dibenzofuran |

Organometallic Reactions and Lithiation of Dibenzofuran Derivatives

The carbon-bromine bonds in this compound are ideal starting points for the formation of organometallic reagents, which are powerful intermediates in carbon-carbon bond-forming reactions.

Halogen-Metal Exchange: A common method to generate highly reactive organolithium species is through halogen-metal exchange with an alkyllithium reagent, such as n-butyllithium. In the case of this compound, treatment with one equivalent of n-BuLi at low temperature would be expected to produce a monolithiated species, either 3-bromo-4-lithio-dibenzofuran or 4-bromo-3-lithio-dibenzofuran. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group.

Grignard Reagent Formation: Reaction with magnesium metal can convert the C-Br bonds into Grignard reagents (R-MgBr). wikipedia.orgsigmaaldrich.commasterorganicchemistry.comchemguide.co.ukyoutube.com These less basic but still highly nucleophilic reagents are widely used for additions to carbonyl compounds and other electrophiles. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By reacting this compound with boronic acids or their esters in the presence of a palladium catalyst and a base, new aryl or vinyl groups can be introduced at one or both bromine-bearing positions. This is one of the most powerful methods for constructing biaryl structures.

| Reaction Type | Reagent(s) | Intermediate | Subsequent Reaction |

| Halogen-Metal Exchange | n-BuLi | Organolithium | Reaction with electrophiles (e.g., CO₂, RCHO) |

| Grignard Formation | Mg, ether | Grignard Reagent (RMgBr) | Addition to carbonyls, nitriles |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | --- | C-C bond formation (biaryls) |

Reductive Transformations of Brominated Dibenzofurans

Reductive dehalogenation provides a method for the removal of bromine atoms, replacing them with hydrogen. This can be useful for synthesizing partially debrominated derivatives or the parent dibenzofuran from a brominated precursor.

Common methods for the hydrodebromination of aryl bromides include:

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org It is often performed under neutral conditions and can be selective, with bromides being reduced more readily than chlorides. organic-chemistry.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can achieve reductive dehalogenation, sometimes requiring photochemically induced radical pathways. rsc.org

Other Reductants: A variety of other systems, including sodium borohydride (B1222165) with a catalyst, or dissolving metal reductions, can also be employed for this transformation. acs.orgnih.govorganic-chemistry.org

These methods could potentially allow for the selective removal of one bromine atom to yield a monobromodibenzofuran or both to yield the parent dibenzofuran.

Oxidative Transformations of Dibenzofuran Scaffolds

The dibenzofuran ring system is relatively stable to oxidation, but under specific conditions, it can undergo transformations leading to hydroxylated products or even ring cleavage. While chemical oxidation of the stable aromatic core is challenging, biological systems have demonstrated pathways for its degradation.

Studies on fungi and yeasts, such as Paecilomyces lilacinus and Trichosporon mucoides, have shown that dibenzofuran can be metabolized through hydroxylation at various positions (e.g., C2, C3, C7, C8). nih.govresearchgate.netnih.gov Further oxidation of the resulting dihydroxy-dibenzofurans can lead to cleavage of one of the aromatic rings, yielding carboxylic acid derivatives. nih.govresearchgate.net

Chemical oxidation of substituted furans with catalysts like Mn(III)/Co(II) under an oxygen atmosphere can lead to oxidative ring-opening to produce 1,4-dicarbonyl compounds. rsc.org Although the dibenzofuran system is more robust, similar transformations could potentially be achieved under forcing conditions, leading to ring-opened products derived from the cleavage of the furan (B31954) ring.

Functionalization of the Furan Ring in Bromodibenzofurans

The central furan ring in dibenzofuran is part of a stable, aromatic system, making it less reactive than an isolated furan molecule. quora.com In simple furans, the [4+2] cycloaddition (Diels-Alder reaction) is a characteristic transformation where the furan acts as a diene. quora.comacs.orgacs.orgyoutube.comyoutube.comyoutube.com

For dibenzofuran, the aromatic stabilization energy makes it a reluctant diene. While Diels-Alder reactions are not common, they may be possible with highly reactive dienophiles under high temperature or pressure. Such a reaction would disrupt the aromaticity of the system to form an oxa-bridged polycyclic adduct. The presence of the electron-withdrawing bromine atoms at the 3 and 4 positions would further decrease the electron density of the furan ring, making it even less reactive as a diene in normal-electron-demand Diels-Alder reactions.

More common transformations involving the furan ring in benzofurans and related systems are ring-opening reactions, often mediated by transition metals or strong reducing agents like lithium metal, which can cleave the C-O bond. kyoto-u.ac.jp

Palladium-Catalyzed C-H Functionalization in Dibenzofuran Derivatives

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings without the need for pre-installed halides or organometallic reagents. nih.gov Palladium-catalyzed C-H arylation has been successfully applied to benzofurans, showing high regioselectivity for the C2 position. nsf.govbohrium.comnih.govsemanticscholar.org

For this compound, C-H functionalization would likely be directed to the positions activated by the furan oxygen, namely C1, C2, C6, and C7.

The C2 and C7 positions are electronically activated and analogous to the reactive C2 position of benzofuran (B130515).

The C1 and C6 positions are also activated.

The final regiochemical outcome would depend on a balance of electronic activation by the oxygen atom, the directing effects of potential chelating groups, and steric hindrance from the adjacent bromine atoms and the other benzene (B151609) ring. This methodology offers a modern approach to building molecular complexity by directly converting C-H bonds into new C-C or C-heteroatom bonds. bohrium.com

Mechanistic Investigations of Formation Pathways for Brominated Dibenzofurans

Thermal Formation Mechanisms of Polybrominated Dibenzofurans (PBDFs)

Thermal processes, such as those occurring during waste incineration, accidental fires, and industrial recycling of BFR-containing materials, are significant sources of PBDFs. murdoch.edu.auresearchgate.net The formation mechanisms are broadly categorized into precursor-mediated pathways and de novo synthesis.

The most well-established thermal pathway to PBDFs is the degradation and molecular rearrangement of BFRs, particularly polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). researchgate.netnih.gov

During thermal stress, such as heating or combustion, PBDEs can undergo intramolecular cyclization to form PBDFs. nih.gov This process typically involves the cleavage of a carbon-bromine (C-Br) bond at an ortho-position (a carbon atom adjacent to the ether linkage), followed by the formation of a new carbon-carbon bond to close the furan (B31954) ring, often with the elimination of HBr. researchgate.netnih.gov High reaction temperatures, generally in the range of 700-850 °C, facilitate the loss of the ortho-bromine atom and the subsequent cyclization step. nih.gov The specific congeners of PBDFs formed, including isomers like 3,4-Dibromo-dibenzofuran, depend on the bromine substitution pattern of the original PBDE molecule. For instance, the heating of salmon fillet spiked with decabromodiphenyl ether (BDE-209) was shown to generate PBDFs. nih.gov

Similarly, PBBs can also serve as precursors to PBDFs through oxidation. nih.gov This transformation is a facile and highly exothermic process. nih.gov Pyrolysis of the PBB-containing fire retardant mixture, FireMaster FF-1, at 380-400°C in the presence of oxygen resulted in the formation of tetrabrominated and pentabrominated dibenzofurans. nih.gov The proposed mechanism involves an attack of oxygen on the PBB molecule, leading to the formation of the dibenzofuran (B1670420) structure. nih.gov

The table below summarizes key findings from studies on PBDF formation from BFR precursors.

| Precursor | Conditions | Key Findings | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Thermal stress, 700-850 °C | High temperatures facilitate the loss of an ortho-bromine atom, leading to cyclization and PBDF formation. | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Heating in a salmon fillet matrix | Verified the transformation of a common PBDE into PBDFs in a food matrix during cooking. | nih.gov |

| Polybrominated Biphenyls (PBBs) | Oxidation | PBBs can be transformed into PBDFs through a facile and highly exothermic oxidative mechanism. | nih.gov |

| FireMaster FF-1 (PBB mixture) | Pyrolysis at 380-400 °C in air | Produced tetra- and pentabrominated dibenzofurans, indicating oxygen is involved in the formation mechanism. | nih.gov |

De novo synthesis is another critical pathway for PBDF formation, particularly in combustion processes like municipal waste incineration. dss.go.th This mechanism involves the formation of complex molecules like PBDFs from simpler, unrelated precursors present on carbonaceous materials, such as fly ash. dss.go.thnih.gov The term "de novo" signifies that the dibenzofuran backbone is synthesized "from the new" rather than from a pre-existing, structurally similar precursor like a PBDE. wikipedia.org

The process is generally understood as a breakdown and rearrangement of the carbon matrix in the presence of a bromine source and oxygen, often catalyzed by metals. dss.go.thacs.org Laboratory experiments using model mixtures of activated carbon and cupric bromide (CuBr2) have demonstrated the formation of PBDD/Fs at temperatures between 300 and 500 °C. nih.gov The maximum yield in these experiments was observed at 300 °C, with the degree of bromination increasing with temperature. nih.gov This suggests that the carbon structure itself acts as a building block for the formation of the dibenzofuran ring system.

Radical-mediated reactions are fundamental to the thermal formation of PBDFs from precursors. The process often begins with the homolytic cleavage of a C-Br or C-H bond, generating highly reactive radical species. nih.gov For example, the oxidative decomposition of brominated flame retardants can produce bromobenzenes, which in turn can form ortho-bromophenoxy radicals (o-BPhxy). nih.gov

These radicals can then participate in coupling reactions. Bimolecular reactions between a monobromobenzene molecule and an o-BPhxy radical can generate precursor intermediates for both PBDEs and PBDFs. nih.gov Kinetic analysis suggests that intermediates leading to PBDEs form faster due to lower activation energies. nih.gov However, experimental results often show higher yields of PBDFs, which is attributed to the subsequent conversion of newly formed PBDEs into PBDFs through a simple ring-closure reaction. nih.gov Similarly, C-C coupling reactions between radical intermediates formed from the debromination of bromophenols, such as 2,4,6-tribromophenol (B41969), are also proposed pathways for PBDF formation. researchgate.net

Understanding the kinetics and thermodynamics of PBDF formation is essential for predicting their emission levels from thermal processes and for developing mitigation strategies. Kinetic models are used to describe the rates of the complex reactions involved. nih.gov

For de novo synthesis, a simple kinetic model has been proposed where the heterogeneous oxidation of carbon on fly ash has parallel reaction channels leading to carbon oxides (COx), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). nih.gov This model, which can be adapted for brominated systems, treats the formation as first order in carbon and one-half order in oxygen. nih.gov Thermodynamic analysis of radical coupling pathways has shown that the formation of precursor adducts for PBDEs/PBDFs via couplings involving a phenoxy oxygen atom requires lower activation enthalpies (79.2–84.9 kJ mol⁻¹) compared to couplings between two carbon atoms (97.2–180.2 kJ mol⁻¹). nih.gov However, the subsequent conversion of PBDEs to PBDFs appears to be a favorable process that influences the final product distribution. nih.gov

The formation of PBDFs during combustion and other thermal processes is significantly influenced by the presence of catalysts, particularly transition metals like copper and iron. nih.govresearchgate.net In the de novo synthesis pathway, the presence of cupric bromide (CuBr2) was found to accelerate the degradation of the carbonaceous structure in the presence of oxygen, promoting PBDD/F formation. nih.gov

The type of catalyst can also influence the specific reaction pathways and the resulting PBDF isomers. Studies on the thermal degradation of 2,4,6-tribromophenol (2,4,6-TBP) investigated the effects of adding Cu, Fe, and Sb2O3. researchgate.net The results indicated that these catalysts were more inclined to accelerate the formation of ortho-substituted PBDD/Fs. researchgate.net Furthermore, distinct catalytic effects were observed, with Cu being most effective via the Ullmann reaction pathway, while Fe showed the highest activity in bromophenol oxidation. researchgate.net Compounds like ammonium (B1175870) dihydrogen phosphate (B84403) have been studied as inhibitors for de novo synthesis, working in part by deactivating copper catalysts through the formation of species like Cu2P2O7. nih.gov

The table below details the influence of various catalysts on PBDF formation.

| Catalyst/Inhibitor | Process | Effect | Reference |

|---|---|---|---|

| Copper (e.g., CuBr2, Cu) | De Novo Synthesis | Accelerates degradation of carbonaceous material; promotes PBDD/F formation. Highly effective via Ullmann reaction. | nih.govresearchgate.net |

| Iron (Fe) | Precursor Pathway (from 2,4,6-TBP) | Catalyzes the formation of ortho-substituted PBDD/Fs; highest effect on bromophenol oxidation. | researchgate.net |

| Antimony(III) oxide (Sb2O3) | Precursor Pathway | Increases the amounts of PBDD/F formed from thermal treatment of BFR-containing plastics. | researchgate.netresearchgate.net |

| Ammonium dihydrogen phosphate (ADP) | De Novo Synthesis | Acts as an inhibitor by deactivating Cu catalysts, thus reducing PBDD/F formation. | nih.gov |

Photochemical Degradation Mechanisms Leading to Brominated Dibenzofurans

In addition to thermal pathways, PBDFs can be formed in the environment through the photochemical degradation of certain BFRs, particularly PBDEs. researchgate.netacs.orgacs.org Photolysis, the breakdown of compounds by light, is a primary degradation process for PBDEs in the environment. researchgate.net

The mechanism typically involves the absorption of light (in the 280-400 nm range) by a PBDE molecule, leading to the homolytic cleavage of a C-Br bond, particularly at an ortho position. researchgate.netresearchgate.net This generates an aryl radical. acs.orgresearchgate.net This radical can then undergo one of two competing reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a hydrogen donor (like organic solvents or water), resulting in a lower-brominated PBDE. acs.orgresearchgate.net

Intramolecular Cyclization: The radical can undergo an intramolecular cyclization reaction, forming the stable dibenzofuran ring structure and thus a PBDF molecule. acs.orgresearchgate.net

The balance between these two competing pathways determines the yield of PBDFs. acs.org The nature of the surrounding medium (solvent) plays a crucial role. acs.org For instance, water is a poor hydrogen donor, so in aqueous environments, the cyclization pathway to form PBDFs is more significant. acs.org In contrast, organic solvents that are good hydrogen donors can favor the formation of lower-brominated PBDEs over PBDFs. acs.org This photochemical conversion represents a significant environmental transformation pathway, turning a widely used flame retardant into a more toxic, dioxin-like compound under natural sunlight. acs.org

Direct Photolysis Pathways

Direct photolysis is a primary transformation process for many organic contaminants in the environment, initiated by the absorption of solar radiation. polyu.edu.hkresearchgate.net For polybrominated dibenzofurans (PBDFs) and their precursors, polybrominated diphenyl ethers (PBDEs), this process involves the absorption of light in the UV spectrum (typically 280–400 nm), which provides the energy necessary to induce chemical changes. researchgate.net The fundamental mechanism in the direct photolysis of these compounds is the cleavage of the carbon-bromine (C-Br) bond. This bond is weaker than carbon-hydrogen or carbon-carbon bonds, making it susceptible to breaking upon absorption of UV energy. This initial bond-breaking event is a critical step that leads to the subsequent degradation or transformation pathways. An analogous process is observed in the direct photolysis of polychlorinated dibenzofurans (PCDFs), where the primary degradation pathway is the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov

Reductive Debromination Mechanisms

Following the initial photolytic cleavage of a C-Br bond, one of the most predominant degradation pathways is reductive debromination. polyu.edu.hkresearchgate.net This mechanism involves the replacement of a bromine atom on the aromatic ring with a hydrogen atom, typically abstracted from the surrounding solvent or matrix. This process results in the formation of a lower-brominated dibenzofuran congener. The sequential loss of bromine atoms can occur, leading to a cascade of products with progressively fewer bromine substituents. nih.gov This stepwise debromination is a significant pathway for the environmental transformation of higher-brominated dibenzofurans into less brominated, and sometimes more toxic, forms. The specific positions of the bromine atoms on the dibenzofuran ring can influence the rate and likelihood of debromination. polyu.edu.hkresearchgate.net

Intermolecular Elimination of HBr Pathways

Polybrominated dibenzofurans are often formed in the environment through the photochemical transformation of PBDEs. mdpi.com A key mechanism for this conversion is the intermolecular elimination of hydrogen bromide (HBr). polyu.edu.hknih.gov This pathway involves a ring-closure reaction where a C-Br bond on one phenyl ring and a C-H bond on the other phenyl ring of the PBDE molecule are broken, leading to the formation of a new carbon-oxygen bond that creates the furan ring structure. nih.govresearchgate.net This cyclization process, accompanied by the elimination of an HBr molecule, directly converts a PBDE into a PBDF. polyu.edu.hkpops.int This reaction is a significant source of PBDFs in environments contaminated with PBDEs, as the precursors are transformed into more toxic dibenzofuran structures under the influence of sunlight. nih.gov

Influence of Environmental Matrices on Photodegradation Kinetics and Mechanisms

The rate and mechanism of PBDF photodegradation are profoundly influenced by the surrounding environmental medium. polyu.edu.hkresearchgate.net The degradation kinetics are affected by factors such as the solvent, the composition of a solid matrix, and the presence of common environmental species. researchgate.net For instance, the half-lives of related compounds like PBDEs are significantly longer in solid and gas phases compared to liquid phases. polyu.edu.hkresearchgate.net

In aqueous systems, the presence of substances like humic acids can significantly inhibit photodegradation rates. e3s-conferences.org Conversely, different solid matrices can either accelerate or decelerate the process. Studies on the photodegradation of hexabromobenzene (B166198) (HBB) on various soil minerals showed that the reaction rate varied depending on the mineral type, with silica (B1680970) gel promoting the fastest degradation. e3s-conferences.org Similarly, the degradation of brominated flame retardants within a high-impact polystyrene (HIPS) polymer matrix follows pseudo-first-order kinetics, demonstrating that the solid medium directly participates in and affects the reaction dynamics. nih.gov

The table below summarizes the effects of different environmental matrices on photodegradation.

| Matrix/Component | Effect on Photodegradation | Reference |

|---|---|---|

| Liquid Solvents | Generally faster degradation compared to solid/gas phases. | polyu.edu.hkresearchgate.net |

| Solid/Gas Phases | Significantly longer half-lives (slower degradation). | polyu.edu.hkresearchgate.net |

| Humic Acid | Inhibits degradation; higher concentration leads to greater inhibition. | e3s-conferences.org |

| Soil Minerals (e.g., Silica Gel, Montmorillonite) | Can accelerate degradation; rates vary by mineral type. | e3s-conferences.org |

| Polymer Matrix (e.g., HIPS) | Enables photodegradation, with kinetics influenced by the polymer. | nih.gov |

| Metal Cations and Halide Anions | Can influence photochemical behavior. | researchgate.net |

Mechanistic Insights into Dibenzofuran Ring Formation (General)

The synthesis of the core dibenzofuran structure is achieved through several chemical mechanisms, with nucleophilic aromatic substitution and radical-mediated cyclization being prominent strategies.

SNAr Mechanisms in Dibenzofuran Synthesis

The intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction is a common and effective strategy for constructing the dibenzofuran ring system. chemrxiv.org This mechanism involves the formation of the crucial C–O bond to close the furan ring. researchgate.net The process typically starts with a 2-biaryl phenol (B47542) precursor, where a hydroxyl group is positioned to act as an intramolecular nucleophile. chemrxiv.org The phenoxide, often generated by a base, attacks the adjacent aromatic ring, which is activated by an electron-withdrawing group or contains a suitable leaving group (such as a halogen). This attack leads to the displacement of the leaving group and the formation of the tricyclic dibenzofuran structure. researchgate.netresearchgate.net This synthetic route is valued for its efficiency in creating the fused ring system from appropriately substituted biaryl precursors. chemrxiv.orgnih.gov

Role of Active Radical Species in Cyclization

Radical cyclization reactions provide another powerful avenue for the formation of the dibenzofuran skeleton. wikipedia.org These reactions proceed through radical intermediates and are known for being rapid and selective intramolecular transformations. wikipedia.orgnih.gov The process is typically initiated by the generation of a radical on the precursor molecule. wikipedia.org For example, the oxidation or thermolysis of polybrominated biphenyls (PBBs) can generate radical species that lead to the formation of PBDFs. murdoch.edu.au Similarly, the ring-closure of PBDEs to PBDFs can be initiated by radical intermediates. researchgate.net In a synthetic context, an aryl radical can be generated, which then attacks a multiple bond within the same molecule in a cyclization step. rsc.org This is followed by a quenching step to yield the final stable cyclic product. wikipedia.org Theoretical studies have also highlighted the role of active radical species like hydroxyl (∙OH) and chlorine monoxide (ClO∙) radicals in initiating reactions with aromatic compounds like phenanthrene, leading to intermediates that can cyclize to form the dibenzofuran core. mdpi.com

Intramolecular Cyclization Processes

The formation of the dibenzofuran skeleton through intramolecular cyclization is a key synthetic strategy. These processes typically involve the formation of a C-C or C-O bond to close the furan ring, often facilitated by a transition metal catalyst. While specific mechanistic studies detailing the formation of this compound are not extensively available in the reviewed literature, the general principles of palladium-catalyzed intramolecular cyclization of diaryl ethers provide a foundational understanding of the likely pathways.

One of the prominent methods for synthesizing the dibenzofuran core is through the intramolecular cyclization of o-iododiaryl ethers. This process is often catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions, representing an efficient approach to forming the dibenzofuran ring system. organic-chemistry.orgnih.gov The synthesis of the o-iododiaryl ether precursor can be achieved in a one-pot reaction through the sequential iodination and O-arylation of a phenol. organic-chemistry.orgnih.gov

Another well-established route involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org This method utilizes a palladium acetate (B1210297) catalyst in refluxing ethanol (B145695) to facilitate the cyclization. organic-chemistry.org

Detailed Research Findings

Research into the synthesis of substituted dibenzofurans has highlighted several effective intramolecular cyclization strategies. A notable approach involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization to yield the dibenzofuran structure. organic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org

While specific data tables for the synthesis of this compound via these intramolecular cyclization methods are not readily found in the surveyed literature, the general reaction conditions for the formation of the dibenzofuran scaffold can be summarized.

Table 1: General Conditions for Palladium-Catalyzed Intramolecular Cyclization to Form Dibenzofurans

| Catalyst | Precursor | Reagents/Conditions | Reference |

| Palladium on Carbon (Pd/C) | o-Iododiaryl ether | Ligand-free | organic-chemistry.orgnih.gov |

| Palladium Acetate (Pd(OAc)₂) | ortho-Diazonium salt of diaryl ether | Refluxing ethanol, base-free | organic-chemistry.org |

| Palladium Catalyst | O-arylated product of o-iodophenol and silylaryl triflate | Cesium Fluoride (CsF) | organic-chemistry.org |

The mechanism for the palladium-catalyzed intramolecular C-H activation of o-iodo diaryl ethers generally proceeds through a series of steps involving the palladium catalyst. While the specifics can vary depending on the ligands and conditions, a plausible catalytic cycle is outlined below.

Table 2: Plausible Mechanistic Steps for Palladium-Catalyzed Intramolecular Cyclization of an o-Iododiaryl Ether

| Step | Description |

| 1. Oxidative Addition | The Pd(0) catalyst undergoes oxidative addition to the C-I bond of the o-iododiaryl ether, forming a Pd(II) intermediate. |

| 2. C-H Activation/Cyclization | An intramolecular C-H activation of the adjacent aryl ring occurs, leading to the formation of a palladacycle. |

| 3. Reductive Elimination | The palladacycle undergoes reductive elimination to form the C-C bond of the dibenzofuran ring and regenerate the Pd(0) catalyst. |

It is important to note that while these general pathways provide a strong theoretical framework, the electronic effects of the bromo-substituents at the 3 and 4 positions of the dibenzofuran precursor would likely influence the reaction kinetics and potentially the optimal reaction conditions. However, without specific experimental studies on this compound, these influences remain speculative.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of Dibromodibenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including proton (1H) and carbon-13 (13C) NMR, offer fundamental insights into the molecular framework of 3,4-Dibromodibenzofuran.

The 1H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For 3,4-Dibromodibenzofuran, six aromatic proton signals are expected. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the oxygen atom of the furan (B31954) ring. The coupling constants (J) between adjacent protons reveal their connectivity.

The 13C NMR spectrum shows the number of chemically non-equivalent carbon atoms. For 3,4-Dibromodibenzofuran, which is asymmetric, twelve distinct carbon signals are anticipated. The signals are broadly divided into those for protonated carbons (CH) and quaternary carbons (C), including those bonded to bromine (C-Br) or oxygen (C-O). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and C atoms are present in this aromatic system. scielo.br

Interactive Table 1: Hypothetical 1D NMR Data for 3,4-Dibromodibenzofuran (Note: This table is illustrative, based on typical chemical shifts for halogenated aromatic compounds, as specific experimental data for 3,4-Dibromodibenzofuran is not readily available in the searched literature.)

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Carbon Type |

| C1 | ~7.8-8.0 | ~122-125 | CH |

| C2 | ~7.4-7.6 | ~128-131 | CH |

| C3 | - | ~115-118 | C-Br |

| C4 | - | ~118-121 | C-Br |

| C4a | - | ~154-157 | C-O |

| C5a | - | ~152-155 | C-O |

| C6 | ~7.9-8.1 | ~123-126 | CH |

| C7 | ~7.3-7.5 | ~120-123 | CH |

| C8 | ~7.5-7.7 | ~125-128 | CH |

| C9 | ~7.6-7.8 | ~112-115 | CH |

| C9a | - | ~124-127 | C |

| C9b | - | ~121-124 | C |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. huji.ac.il

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the aromatic systems of 3,4-Dibromodibenzofuran, COSY spectra would show cross-peaks connecting H-1 with H-2, and H-6 with H-7, H-7 with H-8, and H-8 with H-9, confirming the proton sequences in both benzene (B151609) rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms (one-bond 1H-13C correlation). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal in the 13C spectrum by linking it to its corresponding proton signal from the 1H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org This information is vital for connecting the different fragments of the molecule. For instance, correlations from H-1 to the quaternary carbons C-9b and C-3 would help establish the bromine position at C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For a planar molecule like 3,4-Dibromodibenzofuran, NOESY can help confirm assignments by showing correlations between adjacent protons, such as H-2 and H-1.

Interactive Table 2: Expected Key HMBC Correlations for 3,4-Dibromodibenzofuran

| Proton (1H) | Correlated Carbons (13C) | Implied Connectivity |

| H-1 | C-2, C-3, C-9b, C-4a | Confirms position adjacent to C-9b and C-2 |

| H-2 | C-1, C-3, C-4, C-4a | Confirms position between C-1 and C-3 |

| H-6 | C-5a, C-7, C-8, C-9a | Confirms position adjacent to C-5a and C-7 |

| H-9 | C-1, C-8, C-9a, C-9b | Confirms position adjacent to C-8 and C-1 |

Computer-Assisted Structure Elucidation (CASE) systems utilize NMR data to determine or verify chemical structures. acdlabs.com These software programs take experimental data from 1D and 2D NMR spectra (1H, 13C, HSQC, HMBC, COSY) as input. mdpi.com The system then generates a list of all possible molecular structures that are consistent with the provided spectroscopic correlations. technologynetworks.com By comparing the predicted NMR spectra for each candidate structure with the experimental data, the software can rank the solutions by probability, providing an unbiased and rapid method to confirm the correct isomer. rsc.org This approach is particularly valuable for differentiating between closely related isomers of polyhalogenated compounds, where manual interpretation can be complex and prone to error. researcher.life

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For 3,4-Dibromodibenzofuran (C₁₂H₆Br₂O), HRMS can easily distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, which further confirms the presence of two bromine atoms.

Interactive Table 3: HRMS Data for 3,4-Dibromodibenzofuran

| Parameter | Value |

| Molecular Formula | C₁₂H₆Br₂O |

| Calculated Exact Mass ([M]⁺ for ¹²C₁₂¹H₆⁷⁹Br₂¹⁶O) | 323.8836 |

| Hypothetical Measured Mass | 323.8839 |

| Mass Difference (ppm) | < 1 ppm |

| Key Isotopic Peaks (Mass) | 323.8836, 325.8816, 327.8795 |

| Isotopic Peak Ratio (Intensity) | ~1:2:1 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This process, often achieved through collision-induced dissociation (CID), provides valuable structural information. amazonaws.com The fragmentation pattern of 3,4-Dibromodibenzofuran is characteristic of its structure. Common fragmentation pathways for polyhalogenated dibenzofurans include the sequential loss of bromine atoms and the loss of a carbonyl group (CO). Analyzing these neutral losses helps to confirm the core structure and the presence of the halogen substituents. longdom.org

Interactive Table 4: Plausible MS/MS Fragmentation Pathways for 3,4-Dibromodibenzofuran

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Inferred Loss |

| 325.9 (C₁₂H₆Br₂O)⁺ | Br | 246.9 (C₁₂H₆BrO)⁺ | Loss of a bromine radical |

| 246.9 (C₁₂H₆BrO)⁺ | CO | 218.9 (C₁₁H₆Br)⁺ | Loss of carbon monoxide |

| 246.9 (C₁₂H₆BrO)⁺ | Br | 168.0 (C₁₂H₆O)⁺ | Loss of a second bromine radical |

| 168.0 (C₁₂H₆O)⁺ | CO | 140.0 (C₁₁H₆)⁺ | Loss of carbon monoxide from the dibenzofuran (B1670420) core |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Structural Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of dibromodibenzofurans.

In GC-MS , the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. This technique is highly effective for separating isomers of dibromodibenzofurans. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint. For 3,4-Dibromodibenzofuran, the mass spectrum would be expected to show a prominent molecular ion peak cluster (due to the isotopes of bromine, 79Br and 81Br) and characteristic fragmentation patterns, such as the sequential loss of bromine atoms.

LC-MS is employed for less volatile or thermally labile compounds. youtube.comwaters.com The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. nih.govresearchgate.net Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. umb.edu The eluent from the LC column is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments with high confidence. youtube.com

The combination of chromatographic retention time and mass spectral data allows for the confident identification of specific dibromodibenzofuran isomers in complex mixtures. nih.gov

Table 1: Expected GC-MS Fragmentation Data for 3,4-Dibromodibenzofuran

| Ion | m/z (relative to 79Br) | Description |

| [M]+ | 324 | Molecular Ion |

| [M-Br]+ | 245 | Loss of one bromine atom |

| [M-2Br]+ | 166 | Loss of two bromine atoms |

| [M-Br-CO]+ | 217 | Loss of bromine followed by carbon monoxide |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. mdpi.com

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure. mdpi.comnih.gov This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. youtube.comyoutube.com The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, revealing the precise spatial coordinates of each atom.

For 3,4-Dibromodibenzofuran, an SCXRD analysis would yield precise data on bond lengths (C-C, C-H, C-O, C-Br), bond angles, and torsion angles. nih.gov This data confirms the planarity of the fused ring system and the specific substitution pattern of the bromine atoms on the dibenzofuran core. vensel.org The resulting structural model serves as the gold standard for structural confirmation. youtube.com

Table 2: Illustrative Crystallographic Parameters for a Dibromodibenzofuran Structure

| Parameter | Description | Typical Value |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P21/c |

| a, b, c (Å) | Unit cell dimensions | a = 7.2 Å, b = 18.1 Å, c = 13.2 Å |

| β (°) | Unit cell angle | 96.8° |

| Z | Number of molecules per unit cell | 8 |

Note: These are illustrative values based on related structures and would need to be determined experimentally for 3,4-Dibromodibenzofuran. vensel.org

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This arrangement is governed by a variety of non-covalent intermolecular interactions. nsf.govmdpi.comrsc.org In the crystal structure of 3,4-Dibromodibenzofuran, key interactions would likely include:

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact with electron-rich atoms (like the oxygen of the furan ring) on neighboring molecules.

π-π Stacking: The planar aromatic rings of the dibenzofuran core can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron system of an adjacent molecule. nih.gov

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. bohrium.comnih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org Molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes (e.g., stretching, bending). msu.edu

The IR spectrum of 3,4-Dibromodibenzofuran would display a series of absorption bands characteristic of its structure. Key expected absorptions include:

Aromatic C-H Stretch: Peaks in the 3100-3000 cm-1 region. vscht.cz

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm-1 region, characteristic of the aromatic rings. vscht.cz

Aryl-Oxygen (C-O-C) Stretch: A strong, characteristic band for the asymmetric stretching of the ether linkage within the dibenzofuran core, typically appearing around 1280-1200 cm-1.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bond vibrations are found in the fingerprint region, typically below 1000 cm-1.

Table 3: Predicted Characteristic Infrared Absorption Frequencies for 3,4-Dibromodibenzofuran

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1280–1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| < 1000 | C-Br Stretch | Aryl Halide |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The dibenzofuran ring system constitutes a conjugated chromophore, which gives rise to characteristic absorption bands in the UV region. researchgate.net

The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy orbital (a π* anti-bonding orbital). For 3,4-Dibromodibenzofuran, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show strong absorptions corresponding to π→π* transitions. amhsr.org The presence of bromine atoms, acting as auxochromes, can influence the position and intensity of these absorption maxima (λmax), often causing a shift to longer wavelengths (bathochromic shift) compared to the unsubstituted dibenzofuran. researchgate.net

Table 4: Representative UV-Visible Absorption Data for Aromatic Ethers

| Compound Class | λmax (nm) | Electronic Transition |

| Dibenzofuran Core | ~250, ~285, ~300 | π → π* |

Note: The exact λmax values for 3,4-Dibromodibenzofuran would need to be determined experimentally. researchgate.net

Computational and Theoretical Studies on 3,4 Dibromo Dibenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For complex organic molecules such as halogenated dibenzofurans, these computational approaches are invaluable for elucidating structure-property relationships.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for optimizing the molecular geometry of compounds like 3,4-Dibromo-dibenzofuran to find its most stable, lowest-energy conformation. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, can accurately predict geometric parameters. researchgate.netresearchgate.netfinechem-mirea.ru

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would yield precise information on bond lengths (e.g., C-C, C-H, C-O, and C-Br bonds) and bond angles, revealing how the bulky, electron-withdrawing bromine atoms influence the planarity and geometry of the parent dibenzofuran (B1670420) ring system.

Table 1: Predicted Geometric and Electronic Properties of this compound (Illustrative) Note: The following data are illustrative for this compound, based on typical DFT calculation results for related halogenated aromatic compounds.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C3-Br Bond Length | The distance between the carbon atom at position 3 and its bonded bromine atom. | ~1.89 Å |

| C4-Br Bond Length | The distance between the carbon atom at position 4 and its bonded bromine atom. | ~1.89 Å |

| C3-C4 Bond Length | The distance between the carbon atoms at positions 3 and 4. | ~1.39 Å |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | ~2.5 Debye |

| Mulliken Charge on C3 | The partial atomic charge on the carbon atom at position 3. | Positive |

| Mulliken Charge on Br | The partial atomic charge on a bromine atom. | Negative |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgmdpi.com This method is essential for predicting and interpreting the optical properties of compounds, such as their ultraviolet-visible (UV-Vis) absorption spectra. nih.govresearchgate.net

By applying TDDFT, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry. These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, TDDFT could predict how the bromine substituents affect the electronic transitions of the dibenzofuran chromophore, likely causing shifts in the absorption bands compared to the parent molecule. This information is crucial for analytical detection and for understanding the photostability of the compound.

Table 2: Illustrative TDDFT-Calculated Electronic Transitions for this compound Note: This table presents hypothetical data to illustrate the typical output of a TDDFT calculation for an aromatic molecule like this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.08 | HOMO → LUMO |

| S0 → S2 | 4.55 | 272 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 4.98 | 249 | 0.52 | HOMO → LUMO+1 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential (IP), which is the energy required to remove an electron (IP ≈ -EHOMO). nih.govajchem-a.com The energy of the LUMO (ELUMO) is related to its electron affinity (EA), the energy released when an electron is added (EA ≈ -ELUMO). nih.govajchem-a.com The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. irjweb.com

Table 3: Calculated and Estimated Frontier Orbital Properties Note: Values for Dibenzofuran are from DFT calculations. researchgate.net Values for this compound are qualitative estimations based on the expected electronic effects of bromine substitution.

| Parameter | Dibenzofuran researchgate.net | This compound (Estimated Trend) |

|---|---|---|

| HOMO Energy (eV) | -6.265 | Lower (more negative) |

| LUMO Energy (eV) | -1.237 | Lower (more negative) |

| HOMO-LUMO Gap (eV) | 5.028 | Slightly smaller |

| Ionization Potential (eV) | 6.265 | Higher |

| Electron Affinity (eV) | 1.237 | Higher |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into the transformation from reactants to products. rsc.orgrsc.org For compounds like this compound, this can include studying its formation, degradation, or further reaction pathways.

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state—the highest energy point along the reaction coordinate. wikipedia.org Computationally, a reaction pathway is mapped by identifying all relevant stationary points on the potential energy surface: reactants, intermediates, transition states, and products.

For a reaction involving this compound, such as electrophilic aromatic substitution (e.g., further bromination), computational chemists would model the approach of the electrophile to the aromatic ring. libretexts.orgyoutube.comyoutube.com They would then use algorithms to locate the transition state structure corresponding to the formation of the intermediate (often a sigma complex or Wheland intermediate). fiveable.me The identification of this high-energy, transient species is crucial for confirming the proposed reaction mechanism. Frequency calculations are performed to verify the nature of these stationary points; a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate towards the product. wikipedia.org

For example, in a hypothetical degradation reaction of this compound, computational methods could be used to compare different possible pathways, such as C-Br bond cleavage versus C-O bond cleavage. By calculating the activation barriers for each path, the most likely degradation mechanism under specific conditions could be identified. nih.gov These calculations provide quantitative data that are essential for predicting the environmental fate and reactivity of such compounds. omnicalculator.comyoutube.com

Table 4: Illustrative Energy Profile for a Hypothetical Reaction of this compound Reaction: this compound + Br+ → Tribromo-dibenzofuran + H+ Note: The energy values are hypothetical and for illustrative purposes only, representing a typical electrophilic aromatic substitution reaction profile.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Br+ | 0.0 |

| Transition State | Activated complex for Br+ addition. | +15.5 |

| Intermediate | Sigma complex (Wheland intermediate). | +5.2 |

| Products | Tribromo-dibenzofuran + H+ | -10.0 |

| Activation Energy (Ea) | Energy(Transition State) - Energy(Reactants) | 15.5 kcal/mol |

| Reaction Energy (ΔE) | Energy(Products) - Energy(Reactants) | -10.0 kcal/mol (Exothermic) |

Solvation Effects on Reaction Kinetics

The solvent environment can profoundly influence the rates and mechanisms of chemical reactions. For halogenated dibenzofurans, solvation models are critical for understanding their transformation and degradation pathways in different media. While specific data for this compound is not available, studies on similar molecules illustrate the importance of these effects.

Theoretical investigations into the reaction kinetics of related compounds, such as the bromination of thieno[3,2-b]benzofuran, have shown that solvent polarity can significantly reduce activation energy barriers. researchgate.net It is well-established that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For this compound, it is anticipated that polar solvents would similarly influence the kinetics of its reactions, for instance, in nucleophilic substitution or degradation processes.

Implicit and explicit solvation models are the two primary computational methods used to account for solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to capture bulk solvent effects. Explicit models involve the inclusion of individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of higher computational demand.

The choice of solvent would be expected to have a measurable impact on the reaction kinetics of this compound. The following table illustrates the dielectric constants of common solvents, which is a key parameter in computational models for predicting solvation effects.

| Solvent | Dielectric Constant (ε) at 20°C |

| n-Hexane | 1.88 |

| Toluene | 2.38 |

| Dichloromethane | 9.08 |

| Acetone | 20.7 |

| Methanol | 32.7 |

| Water | 80.1 |

This table presents the dielectric constants of various solvents, which would be a critical parameter in any computational study of solvation effects on the reaction kinetics of this compound.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are powerful tools for establishing relationships between the molecular structure of a compound and its physicochemical properties and reactivity. For polychlorinated dibenzofurans (PCDFs), DFT-based descriptors have been successfully used to develop Quantitative Structure-Activity Relationships (QSARs) for predicting their toxicity. These studies have demonstrated that electronic properties such as chemical softness, electronegativity, and the electrophilicity index can be correlated with biological activity.

For this compound, similar theoretical approaches could be employed to predict its properties. Key molecular descriptors that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO gap is indicative of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

The following table outlines key molecular descriptors and their significance in structure-property relationship studies, which would be applicable to this compound.

| Molecular Descriptor | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, related to reactivity. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. |

This table summarizes important molecular descriptors that can be calculated using theoretical models to establish structure-property relationships for compounds like this compound.

Environmental Occurrence and Pathways of Formation of Brominated Dibenzofurans

Sources of Polybrominated Dibenzofurans (PBDFs) in the Environment

The primary sources of PBDFs are anthropogenic, stemming from industrial activities and the thermal degradation of brominated compounds. These compounds are found in various environmental matrices, including industrial wastewater, indoor dust, and fish. researchgate.net

PBDFs are known to be formed as unintentional by-products during the manufacturing processes of certain brominated and chlorinated organic chemicals. nih.govinchem.org Industrial facilities can release PBDFs into the environment through wastewater discharges, disposal of waste materials, accidental spills, and stack emissions. nccoast.org Investigations of stack flue gases from municipal and industrial waste incinerators have detected 2,3,7,8-substituted PBDFs, indicating that these facilities are a significant source. nih.gov Notably, industrial waste incinerators have been found to have considerably higher PBDD/F concentrations compared to municipal solid waste incinerators. nih.govacs.org The presence of mixed polybrominated/chlorinated dibenzo-p-dioxins/dibenzofurans (PXDD/Fs) has been confirmed in industrial water samples, further highlighting industrial activities as a source. researchgate.net

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, and incomplete combustion are significant pathways for the formation of PBDFs. nih.govnih.gov When materials containing brominated flame retardants (BFRs), such as plastics from electronic waste, are subjected to processes like smouldering, uncontrolled burning, or fires, PBDFs can be generated. murdoch.edu.auresearchgate.net The process of pyrolysis itself, even at low oxygen concentrations, can form considerable amounts of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), with a similar mechanism expected for their brominated analogues. nih.gov Studies on waste printed circuit boards have shown that the formation of PBDFs during pyrolysis can be influenced by factors like temperature, with higher temperatures potentially reducing their formation. researchgate.net Incomplete combustion, characterized by visible black smoke, is distinct from pyrolysis but both processes contribute to the formation of these hazardous compounds from materials like plastics and styrofoam. youtube.com

The thermal degradation of brominated flame retardants (BFRs), including polybrominated diphenyl ethers (PBDEs), is a primary source of PBDFs in the environment. murdoch.edu.aucdu.edu.au When products containing BFRs, such as electronic boards, plastics, and textiles, are exposed to high temperatures during recycling, incineration, or accidental fires, these flame retardants break down. cetjournal.itcetjournal.itacs.org This degradation process can produce a range of brominated products, including potent precursors to PBDFs. murdoch.edu.auepa.gov

Laboratory and pilot-scale studies have investigated the thermal decomposition of BFRs under various conditions, typically at temperatures between 280–900°C. murdoch.edu.aucdu.edu.au These studies show that PBDEs can act as precursor molecules for the formation of PBDFs. nih.gov The formation of PBDFs from PBDEs can occur through several verified pathways, with the specific transformation depending on the structure and bromine substitution pattern of the parent PBDE congener. bohrium.com For instance, the thermolysis of certain PBDEs at temperatures between 250°C and 500°C has been shown to produce PBDFs. nih.gov

| BFR/PBDE Type | Process/Temperature | Key Findings | Reference |

|---|---|---|---|

| PBDEs (general) | Pyrolysis | All 23 investigated PBDEs could transform into PBDFs at 450°C. | bohrium.com |

| Deca-BDE (a PBDE) | Gas phase process (600-700°C) | Showed maximum PBDF formation in this temperature range. | researchgate.net |

| Electronic boards with TBBA | Thermal degradation (280-350°C) | Potential for formation of limited quantities of PBDFs. | acs.org |

| Waste TV casing materials and printed circuit boards | Incineration | Resulted in high PBDD/DF concentrations ranging from 3,000 to 130,000 ng/g. | researchgate.netnih.gov |

Photochemical degradation, or photolysis, is another pathway for the formation of PBDFs. This process involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. inchem.orgucla.edu Brominated organic compounds, including various BFRs and bromophenols, can undergo phototransformation in the environment. nih.govnih.gov Studies have shown that novel BFRs can undergo photochemical transformation when exposed to simulated sunlight, leading to the formation of debrominated products and ether bond cleavage products. nih.gov

The photolysis of brominated aromatic compounds can lead to the breaking of carbon-bromine bonds. nih.govrsc.org This process can generate reactive intermediates that may subsequently form more complex structures like dibenzofurans. For example, the irradiation of some BFRs with UV light has been shown to cause degradation and the formation of various brominated products. fera.co.uk The photolytic degradation of mixed halogenated dibenzo-p-dioxins and dibenzofurans in organic solvents has also been observed, indicating that light plays a significant role in the transformation of these compounds in the environment. inchem.org The direct photolysis of some novel BFRs has been identified as a significant degradation mechanism, leading to the formation of various phototransformation products. nih.gov

De novo synthesis is a formation mechanism where complex molecules are formed from simpler precursors present in combustion flue gases and on the surface of particulate matter like fly ash. This process is a known pathway for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and is also relevant for their brominated counterparts, PBDFs. nih.gov It typically occurs at temperatures between 250°C and 400°C in the post-combustion zone of incinerators. researchgate.netnih.gov

During de novo synthesis, carbonaceous structures within the fly ash react with sources of halogens (like bromine) in the presence of oxygen and metal catalysts (such as copper). This process transforms particles of carbon from incomplete combustion into a variety of halogenated aromatic compounds, including PBDFs. nih.gov Research on fly ash from municipal waste incinerators has demonstrated that a significant quantity of these dioxin-like compounds can be formed in a relatively short time. nih.gov While the precursor pathway is considered dominant for PBDF formation under insufficient combustion conditions, de novo synthesis is also a relevant mechanism, particularly under controlled combustion conditions. nih.gov

Environmental Transport and Distribution in Various Media

Once formed, PBDFs, as part of the broader category of persistent organic pollutants, can be transported over long distances and become distributed across various environmental compartments. nccoast.orgitrcweb.org Their physical and chemical properties, such as low water solubility and high affinity for organic matter, govern their movement and partitioning in the environment. nih.gov

PBDFs can be transported in the atmosphere, either in the gas phase or adsorbed onto airborne particles, and subsequently deposited onto soil and water surfaces. nccoast.orgepa.gov From the soil, they can potentially leach into groundwater or be carried into surface waters via runoff. nccoast.org In aquatic environments, their hydrophobic nature causes them to partition from the water column into sediments, where they can accumulate. inchem.org The presence of PBDFs has been documented in air, water, sediment, and soil. inchem.org Due to their persistence and tendency to bioaccumulate, they can also be found in wildlife and humans, with dietary intake being a principal exposure pathway. nih.govnih.govresearchgate.net Long-range atmospheric transport is responsible for the presence of similar persistent halogenated compounds in remote regions like the Arctic. nccoast.org

Atmospheric Transport

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are structurally similar to their brominated analogs, are known to be dispersed throughout the environment via atmospheric transport and deposition ntis.gov. The atmospheric transport of these compounds is influenced by their physical and chemical properties, such as vapor pressure, and by environmental conditions like ambient air temperature ntis.gov. These compounds can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter ntis.gov. The distribution between these two phases is a critical factor in determining their transport distance and deposition patterns ntis.gov.

Studies on PCDD/Fs have shown that their concentrations in the atmosphere can range from picograms per cubic meter (pg/m³) in the air to hundreds of picograms per liter (pg/L) in rainwater ntis.gov. The vapor-to-particle ratio for individual congeners varies and is controlled by the congener's vapor pressure and the ambient air temperature ntis.gov. This suggests that less halogenated congeners, which are generally more volatile, are more likely to be found in the vapor phase, while more halogenated congeners tend to associate with particulate matter. This association with particles allows for long-range atmospheric transport to remote regions, including the Arctic acs.org.

Due to the structural similarities, it can be inferred that 3,4-Dibromo-dibenzofuran, a di-brominated congener, would likely exhibit a degree of volatility that allows for both vapor-phase and particle-associated transport in the atmosphere. The extent of its long-range transport would be dependent on its specific partitioning behavior.

Table 1: General Atmospheric Behavior of Dioxins and Furans

| Parameter | Description | Relevance to this compound (Inferred) |

| Transport Media | Air (vapor and particulate phases), Rainwater | Likely transported in both vapor and particulate phases. |

| Controlling Factors | Vapor pressure, Ambient temperature, Particle association | Volatility and partitioning behavior would govern transport distance. |

| Deposition | Wet and dry deposition | Subject to both wet and dry deposition from the atmosphere. |

Note: This table is based on the general behavior of related compounds due to a lack of specific data for this compound.

Aquatic and Sediment Distribution

Once deposited from the atmosphere or directly discharged into water bodies, PBDFs tend to associate with sediments due to their hydrophobic nature. Sediments act as a significant sink and long-term reservoir for these persistent organic pollutants nih.gov. The distribution of polychlorinated dibenzo-p-dioxins and dibenzofurans in lake sediments has been shown to decrease with distance from the source and with increasing depth in the sediment core nih.gov.

The partitioning of these compounds between water and sediment is described by the organic carbon-water partition coefficient (Koc) nih.gov. Studies have shown that the log Koc values of PCDD/Fs calculated from field data are comparable to theoretical values, implying that the concentrations in water and sediments can be predicted from each other using this parameter nih.gov. This suggests that congeners with higher hydrophobicity will have a greater tendency to adsorb to sediment.

In the San Francisco Bay, a study updating ambient sediment contaminant concentrations provides a reference for typical levels of various pollutants in a major estuary army.mil. While specific data for this compound is not provided, the methodology for establishing ambient concentrations highlights the importance of monitoring these compounds in sediment to assess environmental quality army.milca.gov.

Table 2: Factors Influencing Aquatic and Sediment Distribution of Dibenzofurans

| Factor | Influence on Distribution | Implication for this compound (Inferred) |

| Hydrophobicity | High hydrophobicity leads to strong partitioning to sediments. | Expected to be hydrophobic and thus associate with sediments. |

| Organic Carbon Content | Higher organic carbon in sediment increases sorption. | Distribution will be influenced by the organic content of sediments. |

| Water Flow | Can transport and redistribute contaminated sediments. | Can be mobilized and distributed by aquatic currents. |

Note: This table is based on general principles for hydrophobic organic compounds due to a lack of specific data for this compound.

Soil Contamination

Soil is another major environmental reservoir for persistent organic pollutants like dibenzofurans. Contamination of soil can occur through atmospheric deposition, application of contaminated materials, or industrial discharges. The persistence and mobility of these compounds in soil are governed by several factors, including their chemical properties and the characteristics of the soil erams.comfao.orgoregonstate.edu.

The half-life (DT50), which is the time it takes for 50% of a compound to disappear, is a key measure of persistence fao.orgoregonstate.edu. The mobility of a chemical in soil is influenced by its water solubility and its tendency to adsorb to soil particles, often quantified by the soil-water partition coefficient (Koc) fao.org. Generally, compounds with low water solubility and high Koc values are less mobile and more likely to remain in the soil erams.com.

The degradation of these compounds in soil can occur through microbial activity, chemical reactions (like hydrolysis), and photolysis fao.orgoregonstate.edu. The rate of degradation is influenced by soil conditions such as temperature, moisture, pH, and microbial population oregonstate.edu. Studies on other persistent organic pollutants have shown that their dissipation in soil can be very slow, with significant portions of the compounds remaining for extended periods researchgate.net.

Given its structure as a dibrominated dibenzofuran (B1670420), this compound is expected to be persistent in soil. Its mobility would likely be low due to its hydrophobicity, leading to a tendency to bind to soil organic matter.

Table 3: Key Parameters for Soil Contamination by Organic Pollutants

| Parameter | Definition | Relevance to this compound (Inferred) |

| Persistence (Half-life, DT50) | Time for 50% of the compound to degrade. | Expected to be persistent in the soil environment. |

| Mobility (Koc) | Tendency to adsorb to soil organic carbon. | Likely to have a high Koc, indicating low mobility. |

| Degradation Pathways | Microbial, chemical, and photodegradation. | Subject to slow degradation by these processes. |

Advanced Applications of Dibromodibenzofuran Derivatives in Chemical Research

Precursors for Advanced Organic Materials

The carbon-bromine bonds in 3,4-dibromodibenzofuran are amenable to a variety of cross-coupling reactions, making the compound a versatile building block for larger, more complex organic structures. This property is extensively exploited in the synthesis of materials for electronic applications and complex aromatic systems.